

impact of creatine on mitochondrial respiration in isolated mitochondria

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An In-depth Technical Guide to the Impact of **Creatine** on Mitochondrial Respiration in Isolated Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatine, a nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain. Its primary function is facilitated through the **creatine** kinase (CK) phosphotransfer system, which is intricately linked to mitochondrial respiration. This technical guide provides a comprehensive overview of the impact of **creatine** on mitochondrial respiration, with a specific focus on studies utilizing isolated mitochondria and permeabilized fibers. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating mitochondrial function and bioenergetics. This document synthesizes key quantitative data, details experimental protocols for assessing **creatine**'s effects, and provides visual representations of the underlying biochemical pathways and experimental workflows.

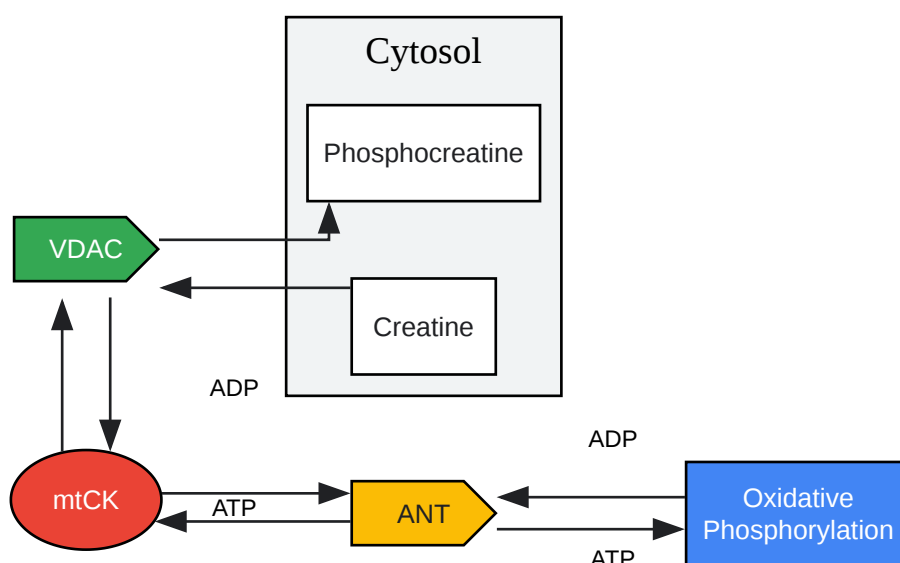
The Creatine Kinase Shuttle and Mitochondrial Respiration

The functional coupling of mitochondrial **creatine** kinase (mtCK) to adenine nucleotide translocase (ANT) and the voltage-dependent anion channel (VDAC) at the inner and outer

mitochondrial membranes, respectively, forms the basis of the **creatine** kinase (CK) shuttle.[1] [2] This shuttle facilitates the efficient transfer of high-energy phosphate from ATP, produced via oxidative phosphorylation in the mitochondrial matrix, to **creatine** in the intermembrane space, generating phosphocreatine (PCr) and ADP. The newly synthesized PCr is then transported to cytosolic sites of ATP utilization, where cytosolic CK catalyzes the reverse reaction to regenerate ATP locally. The ADP produced by mtCK in the intermembrane space is readily available to ANT, promoting a high rate of oxidative phosphorylation.

Signaling Pathway of the Creatine Kinase Shuttle

The following diagram illustrates the key components and reactions of the **creatine** kinase shuttle, highlighting the functional coupling between mtCK and ATP synthesis.



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Figure 1: The **Creatine** Kinase Shuttle Pathway.

Quantitative Impact of Creatine on Mitochondrial Respiration

The addition of **creatine** to isolated mitochondria or permeabilized fibers has been shown to modulate mitochondrial respiration, primarily by influencing the local ADP concentration and the sensitivity of mitochondria to ADP.

Effects on ADP-Stimulated Respiration

Studies have demonstrated that **creatine** can significantly increase submaximal ADP-stimulated respiration. This effect is attributed to the mtCK-catalyzed production of ADP in the mitochondrial intermembrane space, which enhances the substrate availability for ANT and subsequently stimulates oxidative phosphorylation.

Tissue	Preparation	Condition	Parameter	Result	Reference
Human Vastus Lateralis	Permeabilized Fibers	0.1 mM ADP	\dot{V}_{submax}	▲ 55% with saturating creatine	[1][3]
Human Vastus Lateralis	Permeabilized Fibers	0.1 mM ADP + Saturating Creatine	Apparent K_m for Creatine	5 mM	[1][3]
Rat Brain	Isolated Mitochondria	-	Apparent K_m for ADP	▼ from $110 \pm 11 \mu\text{M}$ to $25 \pm 1 \mu\text{M}$ with 20 mM creatine	[4]
Rat Brain	Isolated Mitochondria	with SCAVEGR antioxidants	V_{max} (ADP-driven)	▲ 2-fold	[5]
Rat Brain	Isolated Mitochondria	with SCAVEGR antioxidants	Respiratory Control Ratio	▲ 15%	[5]

Table 1: Quantitative Effects of **Creatine** on Mitochondrial Respiration Parameters.

Counteracting Effect of Phosphocreatine

Conversely, phosphocreatine has been shown to decrease the sensitivity of mitochondrial respiration to ADP. This is due to the reversal of the mtCK reaction, which consumes ADP in the intermembrane space to produce ATP and **creatine**.

Tissue	Preparation	Condition	Parameter	Result	Reference
Human Vastus Lateralis	Permeabilized Fibers	0.1 mM ADP	\dot{V}_{submax}	▼ 54% with saturating phosphocreatine	[1][3]
Human Vastus Lateralis	Permeabilized Fibers	0.1 mM ADP + Saturating Phosphocreatine	Apparent K_m for Phosphocreatine	1 mM	[1][3]

Table 2: Inhibitory Effect of Phosphocreatine on Submaximal ADP-Stimulated Respiration.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of mitochondria and the assessment of **creatine**'s impact on their respiratory function.

Isolation of Mitochondria from Skeletal Muscle

This protocol is adapted from standard procedures for isolating functional mitochondria.

Reagents and Buffers:

- Isolation Buffer I: 100 mM KCl, 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM ATP, pH 7.4
- Isolation Buffer II: 100 mM KCl, 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
- Mitochondrial Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA (fatty acid-free), pH 7.1

Procedure:

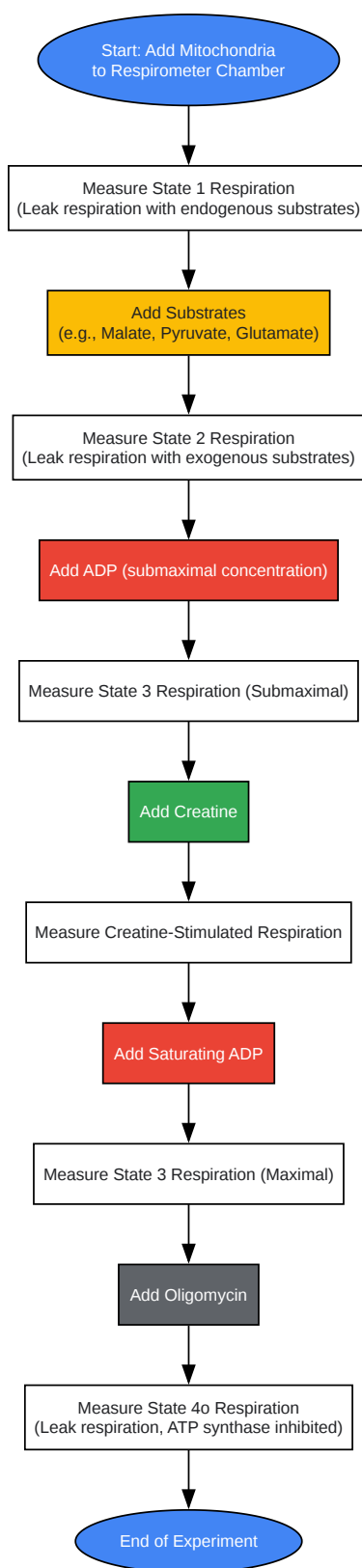
- Excise approximately 200-300 mg of fresh skeletal muscle tissue and place it in ice-cold Isolation Buffer I.

- Mince the tissue thoroughly with fine scissors.
- Homogenize the minced tissue in Isolation Buffer I using a Potter-Elvehjem homogenizer with a Teflon pestle (5-6 passes at 500 rpm).
- Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
- Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.
- Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
- Resuspend the final mitochondrial pellet in a minimal volume of MiR05.
- Determine the mitochondrial protein concentration using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Respiration

High-resolution respirometry (e.g., Oroboros Oxygraph-2k) is used to measure oxygen consumption rates.

Experimental Workflow:



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Figure 2: Experimental Workflow for Respirometry.

Procedure:

- Calibrate the oxygen sensors in the respirometer chambers with MiR05.
- Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) to each chamber.
- Close the chambers and allow the signal to stabilize to measure State 1 respiration.
- Inject a cocktail of respiratory substrates (e.g., 5 mM pyruvate, 2 mM malate, 10 mM glutamate for Complex I-linked respiration) to measure State 2 respiration.
- Titrate submaximal concentrations of ADP (e.g., 0.1 mM) to measure submaximal State 3 respiration.
- Inject **creatine** (e.g., 20 mM) to assess its stimulatory effect on respiration.
- Add a saturating concentration of ADP (e.g., 2.5 mM) to elicit maximal State 3 respiration.
- Inject oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase and measure State 4o respiration.
- Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) and ADP/O ratios to assess mitochondrial coupling and efficiency.

Measurement of Mitochondrial Creatine Kinase Activity

The activity of mtCK can be measured using a coupled enzyme assay.

Principle:

The forward reaction of mtCK ($\text{ATP} + \text{Creatine} \rightarrow \text{ADP} + \text{PCr}$) is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The oxidation of NADH to NAD^+ is monitored spectrophotometrically at 340 nm.

Reagents:

- Assay Buffer: 50 mM HEPES, 5 mM MgCl_2 , 1 mM EGTA, 20 mM glucose, 1 mM DTT, pH 7.4
- Substrate Mix: 5 mM ATP, 25 mM **creatine**, 1 mM phosphoenolpyruvate (PEP), 0.3 mM NADH, 5 U/mL PK, 10 U/mL LDH

Procedure:

- Add isolated mitochondria to a cuvette containing the Assay Buffer.
- Initiate the reaction by adding the Substrate Mix.
- Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
- Calculate the rate of NADH oxidation, which is proportional to the mtCK activity.

Conclusion

The intricate relationship between **creatine** metabolism and mitochondrial respiration is fundamental to cellular bioenergetics. The evidence presented in this guide demonstrates that **creatine**, through the action of mitochondrial **creatine** kinase, plays a significant role in stimulating mitochondrial respiration, particularly under conditions of submaximal ADP availability. Conversely, phosphocreatine can attenuate this stimulation. The provided experimental protocols offer a robust framework for investigating these phenomena in isolated mitochondria. A thorough understanding of the impact of **creatine** on mitochondrial function is crucial for the development of therapeutic strategies targeting diseases associated with impaired energy metabolism. Further research utilizing these and similar methodologies will continue to elucidate the complex regulatory mechanisms governing mitochondrial respiration and its modulation by the **creatine** kinase system.

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